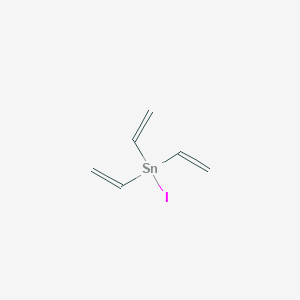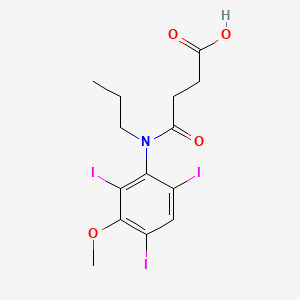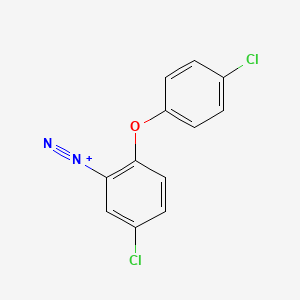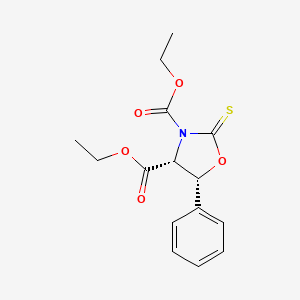
N,N-Diethyl-N'-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, making it a subject of interest in both synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Alkylation: The naphthalene ring is alkylated using a suitable alkylating agent.
Amine Introduction: The alkylated naphthalene is then reacted with diethylamine under controlled conditions to introduce the amine groups.
Final Assembly: The intermediate products are combined to form the final compound through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be performed to modify the naphthalene ring or the amine groups.
Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, using halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions include various naphthalene derivatives and modified amine compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: shares similarities with other naphthalene-based amines, such as:
Uniqueness
The uniqueness of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
50341-78-1 |
|---|---|
Formule moléculaire |
C17H28N2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-6,8,11,16,18H,3-4,7,9-10,12-14H2,1-2H3 |
Clé InChI |
GJANTPSJGSXSDO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)

![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
